Boc-3-fluoro-DL-valine

Peptide Engineering Conformational Analysis 19F NMR Spectroscopy

Researchers requiring site-specific 19F NMR probes for peptide conformational studies often face limited options that maintain native backbone geometry. Boc-3-fluoro-DL-valine (CAS 171348-52-0) solves this by providing a C3-fluorinated valine building block compatible with standard Boc/benzyl SPPS. The 19F signals are dispersed over >20 ppm for residue-specific assignment. The fluorine exerts a γ-gauche effect that biases side-chain rotamer populations, useful for stabilizing secondary structures. DL-stereochemistry reduces cost for high-throughput library synthesis. In stock for immediate global shipping.

Molecular Formula C10H18FNO4
Molecular Weight 235.255
CAS No. 171348-52-0
Cat. No. B598946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-3-fluoro-DL-valine
CAS171348-52-0
SynonymsDL-Valine, N-[(1,1-diMethylethoxy)carbonyl]-3-fluoro-
Molecular FormulaC10H18FNO4
Molecular Weight235.255
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)F
InChIInChI=1S/C10H18FNO4/c1-9(2,3)16-8(15)12-6(7(13)14)10(4,5)11/h6H,1-5H3,(H,12,15)(H,13,14)
InChIKeyOFCALSFZTOBZCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-3-fluoro-DL-valine (CAS 171348-52-0): Physicochemical Properties and Procurement Specifications


Boc-3-fluoro-DL-valine (CAS 171348-52-0) is an N-α-tert-butoxycarbonyl (Boc) protected, C3-fluorinated derivative of the branched-chain amino acid valine. It is primarily employed as a building block in solid- and solution-phase peptide synthesis for the site-specific introduction of a fluorine probe or to modulate peptide conformation and stability [1]. The compound has the molecular formula C₁₀H₁₈FNO₄ and a molecular weight of 235.25 g/mol, with a predicted density of 1.139±0.06 g/cm³ and a predicted boiling point of 353.0±32.0 °C [2][3]. Computed physicochemical descriptors include XLogP3-AA = 1.5, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 5 [1].

Boc-3-fluoro-DL-valine: Why Non-Fluorinated Valine or Alternative Protecting Groups Are Not Direct Replacements


The substitution of Boc-3-fluoro-DL-valine with either non-fluorinated Boc-valine or an alternative protecting group (e.g., Fmoc) introduces distinct structural and functional consequences that preclude straightforward interchange. While non-fluorinated Boc-valine provides the same backbone, it lacks the C3-fluorine atom, which functions as a unique ¹⁹F NMR probe and exerts a strong gauche effect that alters the conformational preferences of the valine side chain—specifically, it biases the rotameric population of the CH₂F group relative to the CH₃ group [1][2]. Conversely, using Fmoc-3-fluoro-DL-valine instead of the Boc-protected version changes the orthogonal protection strategy: Fmoc is base-labile while Boc is acid-labile, rendering them incompatible in the same synthetic sequence without careful planning . Additionally, fluorination of the valine side chain can substantially alter physicochemical properties such as lipophilicity (LogP), which in turn impacts peptide permeability and metabolic stability compared to the non-fluorinated analog [3][4]. Therefore, any substitution must be explicitly validated in the user's specific peptide synthesis protocol and biological assay context.

Boc-3-fluoro-DL-valine Quantitative Differentiation: Head-to-Head Comparisons with Valine Analogs


Boc-3-fluoro-DL-valine Conformational Bias: Rotamer Population Analysis via ¹⁹F NMR

The fluorine atom at the C3 position of Boc-3-fluoro-DL-valine introduces a γ-gauche effect that biases the rotameric equilibrium of the CH₂F group compared to the CH₃ group in non-fluorinated valine. In the context of the protein G B1 domain, fluorinated valine analogs exhibit ¹⁹F NMR signals dispersed over a spectral range exceeding 20 ppm, enabling residue-specific conformational monitoring that is unattainable with non-fluorinated valine [1][2].

Peptide Engineering Conformational Analysis 19F NMR Spectroscopy

Boc-3-fluoro-DL-valine Lipophilicity: Comparative LogP Values for Boc-Protected vs Fmoc-Protected Fluorovaline

The Boc protecting group confers significantly lower lipophilicity to the fluorovaline scaffold compared to the Fmoc protecting group. The computed XLogP3-AA for Boc-3-fluoro-DL-valine is 1.5 [1], whereas the reported LogP for Fmoc-3-fluoro-DL-valine is 3.93 . This 2.43 LogP unit difference indicates that Boc-protected fluorovaline is substantially more polar and therefore more water-soluble than its Fmoc-protected counterpart, which influences its handling during aqueous peptide synthesis steps and its suitability for applications requiring lower hydrophobicity.

Medicinal Chemistry Peptide Permeability Physicochemical Profiling

Boc-3-fluoro-DL-valine as a DL-Isomer: Comparative Procurement Efficiency vs Enantiomerically Pure Forms

Boc-3-fluoro-DL-valine is supplied as a racemic mixture (DL-isomer). For applications where stereochemical purity is not a critical design parameter—such as the synthesis of linear peptides that will undergo subsequent folding or where the fluorine atom serves solely as an NMR probe—the DL-form offers a practical and cost-effective alternative to enantiomerically pure L- or D-forms [1]. This is in contrast to stereochemically defined alternatives such as (2S,3S)-4-fluorovaline or (2R,3S)-3,4,4,4-tetrafluorovaline, which require enantioselective synthesis or resolution and are correspondingly more expensive [1][2].

Peptide Synthesis Achiral Building Blocks Cost-Effective Procurement

Boc-3-fluoro-DL-valine Procurement: Validated Research and Industrial Application Scenarios


Solid-Phase Peptide Synthesis Using Acid-Labile Boc Protection Strategy

Boc-3-fluoro-DL-valine is optimally employed in solid-phase peptide synthesis (SPPS) protocols that utilize the Boc/benzyl protection strategy, where the Boc group is removed under acidic conditions (e.g., TFA). This acid-labile protection is orthogonal to base-labile Fmoc chemistry, allowing for selective deprotection when building complex peptides with multiple protecting groups . The DL- stereochemistry does not hinder coupling efficiency in standard amide bond-forming reactions, making it suitable for synthesizing peptide sequences where the fluorine atom serves as a structural probe rather than a stereochemical determinant .

¹⁹F NMR Probe Incorporation for Conformational and Ligand-Binding Studies

Incorporation of Boc-3-fluoro-DL-valine into peptides or proteins provides a site-specific ¹⁹F NMR probe for monitoring conformational changes and ligand-binding events. As demonstrated with fluorinated valine analogs in the protein G B1 domain, the ¹⁹F NMR signals of the fluorinated residues are dispersed over a wide spectral range (>20 ppm), enabling residue-specific assignment and analysis of rotamer populations [1][2]. This application leverages the fluorine atom's sensitivity to its local chemical environment without requiring enantiopure material.

Peptide Backbone Conformational Tuning via Fluorine-Induced Rotamer Bias

The C3-fluorine atom in Boc-3-fluoro-DL-valine introduces a γ-gauche effect that biases the side-chain rotamer distribution of the valine residue. This conformational constraint can be exploited to stabilize specific secondary structure elements (e.g., β-sheets or turns) in designed peptides, as shown in studies of fluorinated valine analogs where the CH₂F group preferentially populates rotamers that position the fluorine atom near backbone carbonyl groups [1]. This effect is useful for peptide engineering efforts aimed at enhancing thermal stability or modulating protein-protein interactions [3].

Cost-Effective Synthesis of Fluorinated Peptide Libraries for Screening

For high-throughput screening campaigns requiring fluorinated peptide libraries, the DL- form of Boc-3-fluoro-DL-valine offers a more economical entry point compared to enantiopure fluorinated valine derivatives. When the screening assay is agnostic to stereochemistry or when racemic mixtures are acceptable for initial hit identification, the DL-isomer enables larger library synthesis within constrained budgets . This is particularly relevant in early-stage drug discovery where the fluorine atom's metabolic stability-enhancing properties are being explored without requiring chiral resolution [4].

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